3-Chloro-6-(3-fluorophenyl)pyridazine 3-Chloro-6-(3-fluorophenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 66573-61-3
VCID: VC4353901
InChI: InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H
SMILES: C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl
Molecular Formula: C10H6ClFN2
Molecular Weight: 208.62

3-Chloro-6-(3-fluorophenyl)pyridazine

CAS No.: 66573-61-3

Cat. No.: VC4353901

Molecular Formula: C10H6ClFN2

Molecular Weight: 208.62

* For research use only. Not for human or veterinary use.

3-Chloro-6-(3-fluorophenyl)pyridazine - 66573-61-3

Specification

CAS No. 66573-61-3
Molecular Formula C10H6ClFN2
Molecular Weight 208.62
IUPAC Name 3-chloro-6-(3-fluorophenyl)pyridazine
Standard InChI InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H
Standard InChI Key SWHBEWAGUFMFCG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl

Introduction

3-Chloro-6-(3-fluorophenyl)pyridazine is a synthetic organic compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 g/mol . It belongs to the pyridazine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its structural features, including a chlorine atom and a fluorophenyl group attached to the pyridazine ring.

Synthesis and Preparation

The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves reactions starting from pyridazine precursors. While specific synthesis routes for this compound are not widely detailed in the literature, similar pyridazine derivatives are often synthesized through nucleophilic substitution reactions involving halogenated pyridazines .

Biological Activities and Applications

While specific biological activities of 3-Chloro-6-(3-fluorophenyl)pyridazine are not extensively documented, compounds with similar structures have shown potential in various fields:

  • Medicinal Chemistry: Pyridazine derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Biomedicine: These compounds are used in research related to neurological disorders and other diseases due to their ability to interact with enzymes and receptors.

Related Compounds and Their Activities

Other pyridazine derivatives have been studied for their biological activities:

Compound NameStructural FeaturesBiological Activities
3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazineContains a trifluoromethyl groupAntimicrobial, anticancer activities
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylateFeatures an ethyl ester groupInteracts with acetylcholinesterase, affects NF-kB pathway

Safety and Handling

3-Chloro-6-(3-fluorophenyl)pyridazine is classified as a hazardous substance with specific handling precautions:

  • Hazard Statements: H301, H311, H331 (toxic if swallowed, in contact with skin, or if inhaled) .

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .

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